3-(Benzyloxy)pyridine-2-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGUZBQMGLOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696018 | |
| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-11-2 | |
| Record name | 3-(Phenylmethoxy)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Benzyloxy)pyridine-2-sulfonyl chloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride
Introduction and Strategic Imperatives
This compound is a key heterocyclic building block, pivotal in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactive sulfonyl chloride moiety, which serves as an efficient handle for introducing the substituted pyridylsulfonamide pharmacophore through reactions with primary and secondary amines. This guide, intended for researchers and professionals in drug development, provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate. We will delve into the strategic considerations underpinning the chosen synthetic route, the mechanistic rationale for each transformation, and a detailed, self-validating experimental procedure.
Retrosynthetic Analysis and Strategy Selection
A direct, single-step synthesis of this compound is not readily achievable. Therefore, a multi-step approach commencing from commercially available precursors is necessary. The chosen strategy prioritizes robust, high-yielding reactions and avoids hazardous reagents where possible.
The core of our synthetic strategy involves the initial preparation of a key intermediate, 3-(benzyloxy)pyridine-2-thiol, followed by its direct oxidative chlorination to the target sulfonyl chloride. This pathway offers superior control and avoids the harsh conditions often associated with direct sulfonation of the pyridine ring.
The overall synthetic workflow is depicted below:
Figure 1: Proposed Synthetic Workflow.
Part I: Synthesis of Key Intermediate: 3-(Benzyloxy)pyridine-2-thiol
This section details the preparation of the crucial thiol intermediate. The protocol begins with the protection of 3-hydroxypyridine, followed by the introduction of the thiol group at the 2-position. While direct sulfonation of pyridines is possible, it often requires harsh conditions and can lead to poor regioselectivity. A more controlled approach involves the introduction of a thiol, which can then be cleanly oxidized.
Step 1: Synthesis of 3-(Benzyloxy)pyridine
The initial step involves the protection of the hydroxyl group of 3-hydroxypyridine as a benzyl ether. This is a standard Williamson ether synthesis, which proceeds reliably and in high yield.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add a solution of 3-hydroxypyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-(benzyloxy)pyridine as a pure compound.
Step 2: Synthesis of 3-(Benzyloxy)pyridine-2-thiol
Introducing a thiol group onto the pyridine ring can be accomplished through several methods. A robust method adapted from the synthesis of pyridine-3-thiols involves a copper-catalyzed reaction of an iodo-pyridine with a sulfur donor, followed by hydrolysis.[1] We will adapt this concept for the 2-position.
Experimental Protocol:
-
Thioester Formation: In a reaction vessel, combine the 2-iodo-3-(benzyloxy)pyridine intermediate (1.0 equivalent), copper(I) iodide (CuI, 0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and thiobenzoic acid (1.2 equivalents) in a suitable solvent such as toluene.[1]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 equivalents), and heat the mixture under an inert atmosphere at 80-100 °C for 12-16 hours.[1]
-
After cooling, the reaction mixture is worked up and purified by chromatography to isolate the intermediate S-(3-(benzyloxy)pyridin-2-yl) benzothioate.[1]
-
Hydrolysis: The isolated thiobenzoate is dissolved in methanol. An excess of a base, such as potassium carbonate (K2CO3), is added, and the mixture is stirred at room temperature for 1-2 hours until hydrolysis is complete.[1]
-
Following an acidic workup to neutralize the base and protonate the thiolate, the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield 3-(benzyloxy)pyridine-2-thiol, which may be used in the next step without further purification.
Part II: Core Protocol: Synthesis of this compound
The final step is the conversion of the synthesized thiol to the target sulfonyl chloride. Traditional methods often employ gaseous chlorine, which is hazardous and difficult to handle in a laboratory setting.[2] A superior and more modern approach utilizes a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2), which generates the active chlorinating species in situ.[3] This method is rapid, efficient, and proceeds under mild conditions.[3]
Causality and Mechanistic Rationale
The reaction proceeds via an oxidative chlorination mechanism. The thiol is first oxidized, likely to a disulfide intermediate. This is followed by further oxidation and reaction with the chlorinating species generated from H2O2 and SOCl2 to form the sulfonyl chloride. The use of H2O2 as the oxidant and SOCl2 as the chlorine source provides a highly reactive system that enables the conversion at room temperature in a very short time.[3]
Figure 2: Simplified Oxidative Chlorination Mechanism.
Experimental Protocol: Oxidative Chlorination
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrogen peroxide is a strong oxidizer. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(benzyloxy)pyridine-2-thiol (1.0 equivalent) in a suitable solvent like dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) to the stirred solution.[3]
-
Following the H2O2 addition, add thionyl chloride (SOCl2, 1.0-1.2 equivalents) dropwise via a syringe, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically very fast, often completing within minutes.[3]
-
Monitor the reaction by TLC until the starting thiol is fully consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate (NaHCO3) solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature to avoid degradation of the product.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by careful chromatography on silica gel, though its reactive nature necessitates rapid handling.
Quantitative Data Summary
The following table provides an overview of the stoichiometry for the key transformation step.
| Reagent | Step 4: Oxidative Chlorination | Molar Equiv. | Purpose |
| 3-(Benzyloxy)pyridine-2-thiol | Starting Material | 1.0 | Substrate |
| Hydrogen Peroxide (30% aq.) | Oxidizing Agent | 3.0 | Oxidant |
| Thionyl Chloride (SOCl2) | Chlorinating Agent | 1.0 - 1.2 | Chlorine Source |
| Dichloromethane (CH2Cl2) | Solvent | - | Reaction Medium |
Troubleshooting and Critical Considerations
-
Moisture Sensitivity: The sulfonyl chloride product is highly sensitive to moisture and will readily hydrolyze back to the corresponding sulfonic acid. All glassware must be thoroughly dried, and anhydrous solvents should be used where specified.
-
Temperature Control: The oxidative chlorination step can be exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and ensure safety.
-
Product Stability: Pyridine sulfonyl chlorides can be unstable. It is recommended to use the product immediately in the subsequent reaction step or store it under an inert atmosphere at low temperatures for short periods.
-
Alternative Chlorinating Agents: While the H2O2/SOCl2 system is effective, other reagents can be used for the conversion of sulfonic acids or thiols to sulfonyl chlorides, such as phosphorus pentachloride (PCl5) or oxalyl chloride.[4][5][6] The choice of reagent may depend on substrate compatibility and available laboratory resources. For instance, reacting a pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent like chlorobenzene is a patented method to produce the corresponding sulfonyl chloride.[5]
Conclusion
This guide outlines a robust and reproducible multi-step synthesis for this compound. By employing a strategic sequence of a Williamson ether synthesis, a copper-catalyzed thiolation, and a modern oxidative chlorination protocol, the target compound can be prepared efficiently. The detailed experimental procedures and mechanistic insights provided herein are designed to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- US3218330A - Preparation of 3-hydroxypyridine.
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]
- US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48. [Link]
- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
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ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
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An In-depth Technical Guide to 3-(Benzyloxy)pyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications
Abstract: 3-(Benzyloxy)pyridine-2-sulfonyl chloride is a bespoke chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional architecture, comprising a pyridine core, a benzyloxy substituent, and a highly reactive sulfonyl chloride group, makes it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, outlines a logical synthetic pathway, explores its reactivity, and discusses its potential applications, with a particular focus on drug discovery. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective handling, utilization, and strategic implementation of this valuable synthetic precursor.
Compound Identification and Core Physicochemical Properties
This compound is identified by the CAS Number 885277-11-2.[1] The strategic placement of the electron-withdrawing sulfonyl chloride group at the 2-position and the bulky, electron-donating benzyloxy group at the 3-position of the pyridine ring creates a unique electronic and steric environment that dictates its reactivity and potential applications.
Visualizing the Core Structure
A clear understanding of the molecule's geometry is fundamental to predicting its behavior in a reaction. The benzyloxy group provides steric hindrance around the sulfonyl chloride, which can influence the approach of nucleophiles.
Caption: General reaction scheme for sulfonamide synthesis.
The presence of the benzyloxy group at the 3-position may sterically hinder the approach of very bulky nucleophiles. Electronically, while the pyridine nitrogen is electron-withdrawing, the oxygen of the benzyloxy group can donate electron density into the ring system, potentially modulating the reactivity of the sulfonyl chloride, though the effect is generally secondary to the powerful electrophilicity of the S(VI) center.
Applications in Drug Discovery and Development
Pyridine sulfonyl chlorides are crucial building blocks in the synthesis of a wide range of therapeutic agents. T[2]he resulting sulfonamide linkage is a key structural motif found in numerous approved drugs, including diuretics, antibiotics, and protease inhibitors. This is because the sulfonamide group is a versatile hydrogen bond donor and acceptor and can act as a stable, non-hydrolyzable mimic of other functional groups.
While specific, publicly documented applications of this compound are not widespread, its structural features suggest high potential in several areas:
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. This compound allows for the introduction of a sulfonamide moiety that can be directed towards specific binding pockets within the ATP-binding site of a target kinase.
-
Proton Pump Inhibitors (PPIs): Related pyridine sulfonyl chlorides are key intermediates in the synthesis of modern PPIs like Vonoprazan (TAK-438), which are used to treat acid-related gastrointestinal disorders. T[3][4]he core structure of the title compound makes it a candidate for the development of novel agents in this class.
-
Antiviral and Antibacterial Agents: The sulfonamide group is a classic pharmacophore in anti-infective agents. This intermediate provides a route to novel substituted pyridyl sulfonamides for screening against various pathogens.
The benzyloxy group offers an additional vector for modification. It can be retained in the final molecule to interact with hydrophobic pockets in a biological target, or it can be deprotected (via hydrogenolysis) to reveal a hydroxyl group, which can then be used for further functionalization or as a key hydrogen bonding element.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate care. Based on data from analogous compounds, it should be treated as a corrosive and potentially moisture-sensitive substance.
[5][6][7]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. W[7]ear chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield. *[8][6] Hazards:
- Skin and Eye Contact: Causes severe skin burns and eye damage. I[5][8]n case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][9] * Inhalation: May cause respiratory irritation. A[8][6]void breathing dust, fumes, or vapors. [7] * Reactivity with Water: Reacts with water, potentially violently, to liberate toxic and corrosive hydrogen chloride gas. E[7][9]nsure all glassware and solvents are dry before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. F[6][10]or long-term storage, refrigeration (2-8°C) is recommended to minimize decomposition. *[10] Spill & Disposal: In case of a spill, do not use water. A[7]bsorb with an inert, dry material and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.
By adhering to these protocols, researchers can safely and effectively utilize this compound in their synthetic endeavors, unlocking its potential for the creation of novel and impactful molecules.
References
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- Pyridine-3-sulfonyl chloride hydrochloride SAFETY D
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery.
- European Patent Office. (EP 2963019 B1). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- CymitQuimica. Pyridine-2-sulfonyl chloride (CAS 66715-65-9).
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- Synthesis of sulfonyl chloride substr
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- This compound, 95% Purity, C12H10ClNO3S, 100 mg.
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An In-depth Technical Guide to the Reactivity of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 3-(benzyloxy)pyridine-2-sulfonyl chloride, a key intermediate in medicinal chemistry. We will delve into its reactions with various nucleophiles, the underlying mechanistic principles, and provide practical experimental protocols.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a pyridine ring activated by a sulfonyl chloride group and modulated by a benzyloxy substituent, allows for the creation of a diverse array of sulfonamide derivatives. These sulfonamides are prevalent in many biologically active compounds, highlighting the importance of understanding the reactivity of this key precursor.[1][2]
The strategic placement of the sulfonyl chloride at the 2-position of the pyridine ring makes it susceptible to nucleophilic attack, a key reaction for building molecular complexity.[3][4] The benzyloxy group at the 3-position further influences the electronic properties and steric environment of the reaction center.
Synthesis of this compound
The preparation of pyridine-3-sulfonyl chloride, a related compound, can be achieved from 3-aminopyridine via a diazonium salt intermediate followed by a sulfonyl chlorination reaction.[5] While specific details for the synthesis of the title compound with the 2-sulfonyl chloride and 3-benzyloxy group were not found in the immediate search results, analogous synthetic strategies are commonly employed. These often involve the oxidation of a corresponding thiol or sulfonic acid derivative. Given the reactivity of sulfonyl chlorides, they are often prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis.[6][7]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound with nucleophiles is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfonyl chloride group and the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions.[3][4]
The generally accepted mechanism for this reaction is a two-step addition-elimination process.[4]
Mechanism of Nucleophilic Aromatic Substitution:
Caption: Formation of sulfonamides from amines.
The reactivity of amines towards sulfonyl chlorides can be influenced by their nucleophilicity and steric hindrance. Less nucleophilic or sterically hindered anilines may require more forcing conditions or catalytic methods to achieve good yields. [8]The use of N-silylamines has also been reported as an efficient method for sulfonamide synthesis, with sulfonyl chlorides being more reactive than sulfonyl fluorides. [9] Experimental Protocol: General Procedure for Sulfonamide Synthesis [9]
-
Dissolve the sulfonyl chloride (1 mmol) in a suitable solvent such as acetonitrile (15 mL).
-
Slowly add the amine (1 mmol) to the solution.
-
If starting with a free amine, add a non-nucleophilic base like triethylamine or pyridine (1.1 mmol) to scavenge the generated HCl.
-
Stir the reaction mixture at room temperature or reflux for 1-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude product by silica gel chromatography.
O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols react with this compound to yield sulfonate esters. These reactions are often catalyzed by a base, such as pyridine, which can also act as the solvent.
General Reaction with Alcohols:
Caption: Formation of sulfonate esters from alcohols.
The role of pyridine in reactions with thionyl chloride and alcohols has been studied, where it can act as a nucleophilic catalyst, leading to an SN2 mechanism with inversion of stereochemistry. [10]A similar catalytic role can be expected in the reactions of sulfonyl chlorides.
S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and are expected to react readily with this compound to form thiosulfonates. These reactions would also typically be performed in the presence of a base to deprotonate the thiol and neutralize the HCl byproduct.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of the reactions of this compound with nucleophiles:
-
Nucleophile Strength: Stronger nucleophiles will generally react faster.
-
Steric Hindrance: Sterically bulky nucleophiles or substituents near the reaction center can slow down the reaction. Studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can surprisingly accelerate the reaction, which is attributed to a rigid, compressed ground state structure. [11]* Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used for SNAr reactions.
-
Temperature: Higher temperatures generally increase the reaction rate, but may also lead to side reactions.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic substitution.
Applications in Drug Development
The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and antiviral agents. [1][2]The ability to readily synthesize diverse sulfonamides from this compound makes it a valuable tool for medicinal chemists in the discovery and development of new drugs. The pyridine scaffold itself is a prevalent motif in many bioactive molecules. [12]
Safety and Handling
Pyridine-3-sulfonyl chloride, a related compound, is a colorless to yellowish oily liquid that is unstable in the presence of water, hydrolyzing to pyridine-3-sulfonic acid and hydrochloric acid. [6][7]It is expected that this compound will have similar properties. Therefore, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment. It should be stored in a cool, dry place under an inert atmosphere. [7]
Conclusion
This compound is a highly reactive and versatile reagent for the synthesis of a wide range of substituted pyridine derivatives. Its reactivity is dominated by the SNAr mechanism, allowing for the facile introduction of various nucleophiles at the 2-position. A thorough understanding of its reactivity, reaction conditions, and handling procedures is crucial for its effective utilization in research and drug development.
References
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- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. (2020, March 20).
- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH.
- Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016, November 22).
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- Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos - MDPI.
- Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds - Benchchem.
- Preparation of sulfonamides from N-silylamines - PMC - NIH.
- The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10).
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH.
- Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap.
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- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19).
- Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.
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- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
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- Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents - PubMed. (2016, February 1).
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. (2024, January 2).
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A Technical Guide to the Potential Research Applications of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride: A Novel Scaffold for Innovation
This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the untapped potential of 3-(Benzyloxy)pyridine-2-sulfonyl chloride. While direct literature on this specific molecule is nascent, this guide extrapolates from well-established chemical principles and analogous structures to illuminate promising research avenues. By leveraging the unique combination of a reactive sulfonyl chloride, a versatile pyridine core, and a modifiable benzyloxy group, this compound stands as a gateway to novel discoveries in therapeutics, synthetic methodology, and materials science.
Strategic Synthesis of this compound
The cornerstone of any research endeavor is a reliable synthetic route to the molecule of interest. Herein, we propose a logical and experimentally feasible pathway to this compound, commencing from the readily available precursor, 3-hydroxypyridine. This multi-step synthesis is designed for efficiency and scalability, drawing upon established and robust chemical transformations.
The proposed synthesis involves three key stages:
-
Sulfonation: The initial step introduces the sulfonic acid group at the C2 position of the pyridine ring. The synthesis of 3-hydroxypyridine-2-sulfonic acid can be achieved by the sulfonation of 3-hydroxypyridine using fuming sulfuric acid[1].
-
Etherification: The benzyloxy group is installed via a Williamson ether synthesis, a classic and high-yielding reaction. This involves the deprotonation of the hydroxyl group of 3-hydroxypyridine-2-sulfonic acid followed by reaction with benzyl bromide[2][3][4][5].
-
Chlorination: The final step converts the sulfonic acid to the highly reactive sulfonyl chloride. This transformation can be accomplished using a variety of chlorinating agents, such as phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine gas[6].
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Hydroxypyridine-2-sulfonic Acid
-
To a stirred solution of fuming sulfuric acid (20% SO3) at 0 °C, slowly add 3-hydroxypyridine in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of barium hydroxide.
-
Filter the resulting precipitate of barium sulfate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate any remaining barium ions.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield 3-hydroxypyridine-2-sulfonic acid as a solid[1].
Step 2: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonic Acid
-
Dissolve 3-hydroxypyridine-2-sulfonic acid in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution and stir for 30 minutes at room temperature[2].
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(benzyloxy)pyridine-2-sulfonic acid.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a gas outlet, suspend 3-(benzyloxy)pyridine-2-sulfonic acid in an inert solvent such as chlorobenzene[6].
-
Add phosphorus pentachloride portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by the cessation of HCl gas evolution).
-
Cool the reaction mixture and carefully quench any excess PCl5 with ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Potential Research Area 1: Medicinal Chemistry - A Novel Scaffold for Kinase Inhibitors
Rationale: The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents[7]. Pyridine derivatives are also prevalent in drug discovery, often acting as hinge-binding motifs in kinase inhibitors[8]. The combination of a pyridine core with a sulfonamide linker in this compound presents a compelling scaffold for the development of novel kinase inhibitors. The benzyloxy moiety can be strategically employed to probe hydrophobic pockets within the ATP-binding site of kinases, potentially leading to enhanced potency and selectivity.
Proposed Research Trajectory: A focused library of novel sulfonamides can be synthesized by reacting this compound with a diverse panel of primary and secondary amines. This library should include fragments that are known to interact with specific kinase families. The resulting compounds can then be screened against a panel of cancer-relevant kinases to identify initial hits for further optimization.
Caption: General scheme for the synthesis of a sulfonamide library.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or THF, under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
To this stirred solution, add the desired amine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
| Compound ID | Amine (R1R2NH) | Yield (%) | IC50 (Kinase X) (µM) | IC50 (Kinase Y) (µM) |
| BZPS-001 | Aniline | Predicted >80% | To be determined | To be determined |
| BZPS-002 | Morpholine | Predicted >85% | To be determined | To be determined |
| BZPS-003 | 4-Fluoroaniline | Predicted >80% | To be determined | To be determined |
| BZPS-004 | Piperidine | Predicted >85% | To be determined | To be determined |
Potential Research Area 2: Organic Synthesis - A Versatile Precursor to Fused Heterocycles
Rationale: The strategic placement of the sulfonyl chloride and benzyloxy groups on the pyridine ring makes this compound a highly versatile building block for the synthesis of complex, fused heterocyclic systems. The sulfonyl chloride can function as an excellent leaving group in intramolecular nucleophilic aromatic substitution reactions. Furthermore, the benzyloxy group can be readily cleaved to reveal a hydroxyl group, providing an additional site for functionalization or cyclization.
Proposed Research Trajectory: Investigations into intramolecular cyclization reactions could lead to the formation of novel pyridothiazine dioxides and related scaffolds. This can be achieved by first reacting the sulfonyl chloride with an amine bearing a nucleophilic group on a side chain. Subsequent debenzylation and cyclization would afford the fused heterocyclic system.
Caption: Proposed pathway to novel fused heterocyclic systems.
Detailed Experimental Protocol: Synthesis of a Fused Pyridothiazine Dioxide Precursor
-
Synthesize the N-(2-hydroxyethyl)sulfonamide by reacting this compound with ethanolamine following the general sulfonamide synthesis protocol.
-
Dissolve the resulting sulfonamide in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C, under an inert atmosphere.
-
Hydrogenate the mixture at a suitable pressure (e.g., 1-5 atm) until the debenzylation is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the 3-hydroxypyridine sulfonamide.
-
This intermediate can then be subjected to various cyclization conditions (e.g., Mitsunobu reaction) to afford the desired fused heterocyclic product.
Potential Research Area 3: Materials Science & Catalysis - Crafting Novel Ligands
Rationale: Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of numerous catalysts for a wide range of organic transformations[9][10][11]. The this compound scaffold offers a unique platform for designing novel ligands. The pyridine nitrogen serves as a primary coordination site, while the sulfonamide linkage can be used to introduce additional donor atoms, creating bidentate or tridentate ligands. The sterically demanding benzyloxy group can influence the coordination geometry and the catalytic pocket of the resulting metal complexes, potentially leading to enhanced selectivity in catalytic reactions.
Proposed Research Trajectory: Synthesize a series of novel ligands by reacting this compound with amines containing other coordinating moieties (e.g., 2-aminopyridine, 2-amino-thiazole). These ligands can then be complexed with various transition metals (e.g., Pd, Cu, Ru, Fe). The catalytic activity of these novel complexes can be evaluated in well-established reactions such as Suzuki-Miyaura cross-coupling or C-H activation reactions.
Caption: Synthesis of novel ligands and their corresponding metal complexes.
Detailed Experimental Protocol: Synthesis of a Bidentate Ligand and its Palladium Complex
-
Synthesize the N-(pyridin-2-yl)-3-(benzyloxy)pyridine-2-sulfonamide ligand by reacting this compound with 2-aminopyridine using the general sulfonamide synthesis protocol.
-
Dissolve the purified ligand (2.2 eq) in a suitable solvent such as acetonitrile or acetone.
-
Add a palladium salt, for example, palladium(II) acetate (1.0 eq), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The formation of the complex may be indicated by a color change or precipitation.
-
Isolate the palladium complex by filtration or by removing the solvent under reduced pressure.
-
Wash the complex with a suitable solvent to remove any unreacted starting materials and dry under vacuum.
-
Characterize the complex using techniques such as NMR, IR, and X-ray crystallography.
| Ligand ID | Coordinating Amine | Metal Center | Catalytic Reaction | Yield/Turnover Number |
| BZPL-01 | 2-Aminopyridine | Pd(II) | Suzuki-Miyaura Coupling | To be determined |
| BZPL-02 | 2-(Aminomethyl)pyridine | Cu(I) | Click Chemistry | To be determined |
| BZPL-03 | Histamine | Ru(II) | Transfer Hydrogenation | To be determined |
Physicochemical Properties and Safety
Based on its structure, this compound is expected to be a solid at room temperature, with good solubility in a range of common organic solvents. As a sulfonyl chloride, it will be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid[6].
Safety Precautions:
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound represents a novel and highly promising chemical entity with significant potential across multiple scientific disciplines. Its strategic design allows for facile diversification into libraries of bioactive sulfonamides, access to complex fused heterocyclic systems, and the creation of innovative ligands for catalysis. This guide has outlined several tangible and high-impact research directions, complete with actionable experimental protocols. It is our assertion that the exploration of this versatile building block will undoubtedly lead to significant advancements in drug discovery, synthetic chemistry, and materials science.
References
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Imidazole - Wikipedia. (URL: [Link])
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3-Benzyloxypyridine | C12H11NO | CID 10012635 - PubChem. (URL: [Link])
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Williamson etherification using a hydroxypyridine - ChemSpider Synthetic Pages. (URL: [Link])
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (URL: [Link])
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Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
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The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog. (URL: [Link])
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2-Mercaptopyridine - Wikipedia. (URL: [Link])
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2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem. (URL: [Link])
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Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts - TCU Digital Repository. (URL: [Link])
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. (URL: [Link])
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Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem. (URL: [Link])
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2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])
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Williamson ether synthesis - YouTube. (URL: [Link])
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MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi. (URL: [Link])
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])
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Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link])
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])
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Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. (URL: [Link])
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Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (URL: [Link])
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (URL: [Link])
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2-mercaptopyrimidine - Organic Syntheses Procedure. (URL: [Link])
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Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC - NIH. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 3-(Benzyloxy)pyridine-2-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of 3-(benzyloxy)pyridine-2-sulfonamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the pyridine sulfonamide scaffold in a wide range of biologically active molecules. This guide offers a detailed, step-by-step synthetic protocol, explains the rationale behind key experimental choices, and provides guidance on characterization and potential challenges.
Introduction: The Significance of Pyridine Sulfonamides
The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and agrochemicals, prized for its ability to engage in various biological interactions. When coupled with a sulfonamide moiety, the resulting pyridine sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and herbicidal properties.[1] The 3-(benzyloxy)pyridine-2-sulfonamide core, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the benzyl group acts as a protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridine ring.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-(benzyloxy)pyridine-2-sulfonamide is a multi-step process that begins with the readily available starting material, 3-hydroxypyridine. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 3-(benzyloxy)pyridine-2-sulfonamide derivatives.
This strategic sequence involves:
-
Protection of the hydroxyl group: The hydroxyl group of 3-hydroxypyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Regioselective sulfonation: A sulfonic acid group is introduced at the 2-position of the pyridine ring.
-
Conversion to sulfonyl chloride: The sulfonic acid is converted to the more reactive sulfonyl chloride.
-
Amidation: The sulfonyl chloride is reacted with an appropriate amine to yield the desired sulfonamide derivative.
Experimental Protocols
Part 1: Synthesis of 3-(Benzyloxy)pyridine
Rationale: The hydroxyl group of 3-hydroxypyridine is nucleophilic and can interfere with the subsequent sulfonation and chlorination reactions. Therefore, it is protected as a benzyl ether, which is stable under the conditions of the following steps and can be removed later if necessary.
Materials:
-
3-Hydroxypyridine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of 3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)pyridine.
| Compound | Molecular Formula | Molecular Weight | Typical Yield |
| 3-(Benzyloxy)pyridine | C₁₂H₁₁NO | 185.22 g/mol | 85-95% |
Part 2: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonic acid
Rationale: The sulfonation of 3-(benzyloxy)pyridine is a key step that introduces the sulfonic acid functionality at the 2-position. The benzyloxy group is an ortho-, para-directing group, and while sulfonation could potentially occur at the 2-, 4-, or 6-positions, the 2-position is often favored due to electronic and steric factors. The established method for the sulfonation of 3-hydroxypyridine to yield the 2-sulfonic acid provides a strong precedent for this regioselectivity.[2]
Materials:
-
3-(Benzyloxy)pyridine
-
Fuming sulfuric acid (20% SO₃)
Protocol:
-
Caution: Fuming sulfuric acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Slowly add 3-(benzyloxy)pyridine (1.0 eq) to fuming sulfuric acid (4.0 eq) at 0°C with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
-
Stir the reaction mixture at this temperature for 24-48 hours, monitoring by taking aliquots, quenching with water, and analyzing by HPLC or NMR.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The sulfonic acid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(benzyloxy)pyridine-2-sulfonic acid.
Part 3: Synthesis of this compound
Rationale: The sulfonic acid is converted to the more reactive sulfonyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or phosphorus pentachloride are commonly used for this transformation.
Materials:
-
3-(Benzyloxy)pyridine-2-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of DMF
-
Toluene (anhydrous)
Protocol:
-
Suspend 3-(benzyloxy)pyridine-2-sulfonic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 80-90°C) and stir for 4-6 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification. A commercially available source for this intermediate has been identified with CAS number 885277-11-2.[3]
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 885277-11-2 | C₁₂H₁₀ClNO₃S | 283.73 g/mol |
Part 4: Synthesis of 3-(Benzyloxy)pyridine-2-sulfonamide Derivatives
Rationale: The final step involves the reaction of the sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., ammonia, alkylamines, anilines)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0°C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the sulfonyl chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-(benzyloxy)pyridine-2-sulfonamide derivative.
Figure 2: Simplified mechanism of the amidation step.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O stretches of the sulfonamide group.
-
Melting Point: To assess the purity of the solid compounds.
Troubleshooting and Safety Considerations
-
Low Yields in Sulfonation: Ensure the use of high-quality fuming sulfuric acid and adequate reaction time and temperature. The reaction is sensitive to moisture.
-
Incomplete Chlorination: Use a sufficient excess of the chlorinating agent and ensure anhydrous conditions.
-
Side Reactions in Amidation: The addition of the amine at low temperatures is important to control the exothermicity of the reaction and minimize side product formation.
-
Safety: All reactions should be performed in a well-ventilated fume hood. Fuming sulfuric acid, thionyl chloride, and benzyl chloride are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of 3-(benzyloxy)pyridine-2-sulfonamide derivatives. By understanding the rationale behind each step and adhering to the experimental procedures, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and development programs.
References
- CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google P
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents.
- US3218330A - Preparation of 3-hydroxypyridine - Google Patents.
- CAS 885277-11-2 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE. (URL not available)
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC. Available from: [Link]
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Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - Nature. Available from: [Link]
- CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents.
- EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google P
- 1710750-55-2|2-(Benzyloxy)pyridine-3-sulfonyl chloride|BLD Pharm. (URL not available)
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available from: [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. Available from: [Link]
- 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL not available)
- (5-(Benzyloxy)pyridin-3-yl)boronic acid - ChemScene. (URL not available)
- An In-depth Technical Guide to 5-(Benzyloxy)
- A Process For The Preparation Of Chlorinated Pyridine Sulphonic Acid Chlorides. (URL not available)
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][4][5]triazolo[4,3-a]pyridine - MDPI. Available from: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. Available from: [Link]
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- 3. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-(Benzyloxy)pyridine-2-sulfonyl Chloride for Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridylsulfonamide Moiety
In the landscape of modern drug discovery, protein kinases remain a pivotal class of targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the medicinal chemist's toolkit, the sulfonamide functional group is a privileged scaffold.[1] Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its geometry which can mimic an amide bond, make it an invaluable component in inhibitor design.[2][3]
The pyridine ring system is another critical feature found in a multitude of FDA-approved drugs, prized for its ability to enhance solubility and engage in specific, high-affinity interactions with biological targets.[1][4][5] The fusion of these two motifs—the pyridine ring and the sulfonamide linker—gives rise to pyridylsulfonamides, a class of compounds with significant potential in kinase inhibitor development.[6] This guide focuses on the application of a specialized reagent, 3-(Benzyloxy)pyridine-2-sulfonyl chloride , for the precise and efficient incorporation of this valuable pharmacophore into novel kinase inhibitor candidates. The strategic placement of the benzyloxy group offers a dual advantage: it modulates the electronic properties of the pyridine ring and serves as a versatile protecting group, which can be removed in a later synthetic step to reveal a 3-hydroxy-pyridine moiety for further functionalization or to act as a key interaction point within the kinase active site.
Reagent Profile and Chemical Rationale
This compound is a highly reactive electrophile designed for the synthesis of N-substituted pyridine-2-sulfonamides.
| Property | Value | Reference |
| CAS Number | 885277-11-2 | [7] |
| Molecular Formula | C₁₂H₁₀ClNO₃S | [7] |
| Molecular Weight | 283.73 g/mol | [7] |
| Appearance | Off-white to yellow solid | Sourced from typical supplier data |
The core utility of this reagent lies in the classic reaction between a sulfonyl chloride and a primary or secondary amine.[8] This reaction is a robust and well-established method for forming the stable S-N bond characteristic of sulfonamides.[9] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the displacement of the chloride ion. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrogen chloride (HCl) generated in situ.[8][10]
Reaction Mechanism: Sulfonamide Bond Formation
The mechanism is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride, the most stable leaving group, to yield the sulfonamide product and a protonated base.
Caption: Mechanism of N-substituted sulfonamide synthesis.
Protocols for Kinase Inhibitor Synthesis
The following protocols provide a framework for the synthesis and subsequent deprotection of pyridylsulfonamide-containing compounds.
Protocol 1: Synthesis of N-Aryl-3-(benzyloxy)pyridine-2-sulfonamide
This protocol details a standard procedure for coupling the sulfonyl chloride reagent with an amine-containing core structure, a common step in building kinase inhibitors.
Materials and Reagents
| Reagent | Purpose | Typical Equivalents |
| Amine Substrate (R-NH₂) | Nucleophile / Inhibitor Core | 1.0 |
| This compound | Electrophile | 1.1 - 1.2 |
| Anhydrous Dichloromethane (DCM) | Solvent | - |
| Pyridine or Triethylamine (TEA) | Base | 1.5 - 2.0 |
| 1 M Hydrochloric Acid (HCl) | Aqueous Wash | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Wash | - |
| Brine | Aqueous Wash | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq.) in anhydrous DCM.
-
Basification: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.[10]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[10] A cloudy precipitate of the base hydrochloride salt may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Upon completion, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-(benzyloxy)pyridine-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Debenzylation to 3-Hydroxypyridine-2-sulfonamide
The benzyl ether can be readily cleaved to unmask the 3-hydroxy group, which may be critical for kinase hinge-binding or as a handle for further diversification. Catalytic hydrogenation is the most common and efficient method.
Materials and Reagents
| Reagent | Purpose |
| N-Aryl-3-(benzyloxy)pyridine-2-sulfonamide | Substrate |
| Palladium on Carbon (10% Pd/C) | Catalyst |
| Methanol or Ethanol | Solvent |
| Hydrogen (H₂) gas | Reducing Agent |
Step-by-Step Methodology
-
Preparation: Dissolve the benzyloxy-protected sulfonamide in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂). The reaction is typically run under a balloon of H₂ or on a Parr hydrogenator at pressures ranging from atmospheric to 50 psi.
-
Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Wash the filter cake thoroughly with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected 3-hydroxypyridine-2-sulfonamide, which can be further purified if necessary.
-
Experimental Workflow Visualization
The overall synthetic strategy can be visualized as a two-stage process: sulfonamide formation followed by an optional deprotection step.
Caption: Workflow for synthesis of pyridylsulfonamide kinase inhibitors.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh or newly purchased reagent; store under inert gas.2. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).3. Increase equivalents of base to 2.0-2.5 eq. |
| Multiple Products / Side Reactions | 1. Reaction with other nucleophilic groups on the substrate.2. Dimerization of the sulfonyl chloride. | 1. Protect other sensitive functional groups (e.g., alcohols, other amines) prior to the reaction.2. Ensure slow, dropwise addition of the sulfonyl chloride at low temperature (0 °C). |
| Incomplete Deprotection | 1. Catalyst poisoning.2. Insufficient H₂ pressure or reaction time. | 1. Purify the substrate carefully before hydrogenation. If sulfur-containing groups are present, consider alternative deprotection methods.2. Increase H₂ pressure (if equipment allows) or reaction time; add fresh catalyst. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Product is highly polar. | 1. Adjust the polarity of the chromatography eluent system; consider a different stationary phase (e.g., alumina).2. For highly polar compounds, consider reverse-phase chromatography (C18). |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]9]
-
Das, S., & Samanta, S. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(1), 1-18.[8]
-
Pigge, F. C., & Connet, M. S. (2018). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 83(15), 8077–8084.[4]
-
Fun, H. K., et al. (2011). 3-(Benzyloxy)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1155.[11]
-
Krasavin, M., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Tetrahedron Letters, 59(42), 3764-3767.[12]
-
García-Rodeja, Y., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(49), 17824-17829.[13][14]
-
Furet, P., et al. (2019). Pyridine-3-sulfonamide compounds as PI3-kinase inhibitors. (WO/2019/020657). World Intellectual Property Organization.[6]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22164–22171.[2]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic Chemistry, 139, 106752.[15]
-
Takeda Pharmaceutical Company Limited. (2017). Method for producing pyridine-3-sulfonyl chloride. (EP 2963019 B1). European Patent Office.[16][17]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]3]
-
Wang, S., et al. (2016). Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. Journal of Hematology & Oncology, 9, 34.[18]
-
Angeli, A., et al. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 25(18), 4287.[19]
-
ResearchGate. (n.d.). Represented FDA-approved drugs containing a pyridine nucleus. Retrieved from ResearchGate.[5]
-
Liu, Y., et al. (2021). CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. Frontiers in Oncology, 11, 689102.[20][21]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.[22]
-
Shinde, S. S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1264, 133227.[23]
-
Hummert, S., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 28(18), 6509.[24]
-
Atanasov, A. G., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry, 30.[1]
-
Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2295-2305.[25]
-
Liu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3501–3517.[26]
-
Gross, J. L., et al. (2005). Synthesis of sulfonyl chloride substrate precursors. World Patent, 044812 A1.[27]
-
Clarke, H. T., et al. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85.[28]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. nbinno.com [nbinno.com]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. cbijournal.com [cbijournal.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Benzyloxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 18. scienceopen.com [scienceopen.com]
- 19. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. Organic Syntheses Procedure [orgsyn.org]
Mastering the Synthesis of Novel Sulfonamides: Protecting Group Strategies for 3-(Benzyloxy)pyridine-2-sulfonyl Chloride
Introduction: The Challenge and Opportunity of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride
This compound is a highly valuable, yet reactive, building block in medicinal chemistry and drug development. Its utility lies in its capacity to introduce the benzyloxypyridine sulfonyl moiety into a wide array of molecules, enabling the synthesis of novel sulfonamides with potential therapeutic applications. However, the inherent reactivity of the pyridine nitrogen presents a significant synthetic challenge. The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, leading to undesired side reactions, polymerization, or inactivation of the sulfonyl chloride functionality. This guide provides a comprehensive overview of protecting group strategies to mitigate these challenges, ensuring high-yielding and clean reactions. We will delve into the mechanistic rationale behind these strategies and provide detailed, field-proven protocols for their implementation.
The Imperative for Pyridine Nitrogen Protection: A Mechanistic Perspective
The core of the challenge lies in the nucleophilicity of the pyridine nitrogen. In the presence of the highly electrophilic sulfonyl chloride group on the same molecule, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric byproducts. Furthermore, when reacting with a primary or secondary amine to form the desired sulfonamide, the pyridine nitrogen can compete with the target amine, leading to a complex mixture of products.
Protecting the pyridine nitrogen effectively "masks" its nucleophilicity, directing the reactivity of the sulfonyl chloride exclusively towards the desired nucleophile. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the conditions of the sulfonamide formation reaction.
-
Readily removed under mild conditions that do not affect the newly formed sulfonamide linkage or other sensitive functional groups.
This application note will focus on two robust and widely applicable strategies for the protection of the pyridine nitrogen in this compound: N-Oxide Formation and N-tert-Butoxycarbonyl (Boc) Protection .
Strategy 1: The Pyridine N-Oxide Approach
Formation of a pyridine N-oxide is a classic and highly effective method for deactivating the pyridine ring towards electrophiles and masking the nucleophilicity of the nitrogen atom. The N-O bond withdraws electron density from the ring, rendering the nitrogen significantly less nucleophilic.
Conceptual Workflow: N-Oxide Strategy
The overall synthetic workflow using the N-oxide protecting group strategy is depicted below. This involves the oxidation of the pyridine nitrogen, followed by the sulfonylation reaction, and concluding with the deoxygenation of the N-oxide to regenerate the pyridine.
Caption: Workflow for the N-oxide protecting group strategy.
Experimental Protocols
Protocol 1: N-Oxidation of 3-(Benzyloxy)pyridine
This protocol describes the formation of the N-oxide, the protecting step.
-
Reagents and Materials:
-
3-(Benzyloxy)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 3-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)pyridine N-oxide.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-oxide.
-
Protocol 2: Sulfonamide Formation with the N-Oxide Protected Sulfonyl Chloride
This step assumes the successful synthesis of this compound N-oxide.[1]
-
Reagents and Materials:
-
This compound N-oxide
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound N-oxide (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting protected sulfonamide by flash column chromatography.
-
Protocol 3: Deoxygenation of the Sulfonamide N-Oxide
This final step removes the protecting group to yield the target sulfonamide.
-
Reagents and Materials:
-
Protected Sulfonamide N-Oxide
-
Phosphorus trichloride (PCl₃) or Sodium dithionite (Na₂S₂O₄)
-
Anhydrous solvent (e.g., Chloroform, Acetonitrile)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure (using PCl₃):
-
Dissolve the sulfonamide N-oxide (1.0 eq) in anhydrous chloroform or acetonitrile under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus trichloride (1.1 - 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final sulfonamide by flash column chromatography or recrystallization.
-
-
Alternative Procedure (using Sodium Dithionite): [2]
-
Dissolve the sulfonamide N-oxide in a mixture of methanol and water.
-
Add sodium dithionite (2-3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry, concentrate, and purify the product as described above.
-
| Step | Key Reagents | Typical Conditions | Purpose |
| Protection | m-CPBA | DCM, 0 °C to rt | Masks the nucleophilicity of the pyridine nitrogen. |
| Sulfonamide Formation | Amine, Base (TEA) | DCM, 0 °C to rt | Forms the desired S-N bond. |
| Deprotection | PCl₃ or Na₂S₂O₄ | Chloroform, 0 °C to rt or MeOH/H₂O, reflux | Regenerates the pyridine ring. |
| Table 1: Summary of the N-Oxide Protecting Group Strategy. |
Strategy 2: The N-tert-Butoxycarbonyl (Boc) Approach
The tert-butoxycarbonyl (Boc) group is another excellent choice for protecting the pyridine nitrogen. While more commonly used for amines, it can be employed to form a pyridinium salt, which effectively deactivates the nitrogen. The bulky nature of the Boc group also provides steric hindrance, further preventing unwanted side reactions.
Conceptual Workflow: N-Boc Strategy
The synthetic route involving Boc protection follows a similar logic to the N-oxide strategy: protection, reaction, and deprotection.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Benzyloxy)pyridine-2-sulfonamides
Welcome to the technical support center for the purification of 3-(benzyloxy)pyridine-2-sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying these molecules to a high degree of purity. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve your desired outcomes efficiently and effectively.
Introduction to the Challenges
3-(Benzyloxy)pyridine-2-sulfonamides are a class of compounds with significant interest in medicinal chemistry. The purification of these molecules can be challenging due to their unique structural features: a polar sulfonamide group, a basic pyridine ring, and a relatively nonpolar benzyloxy group. This combination of functionalities can lead to difficulties in separation from starting materials and byproducts, as well as issues with crystallization. This guide will provide you with the tools to overcome these hurdles.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-(benzyloxy)pyridine-2-sulfonamides in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
Question 1: My flash column chromatography is not giving good separation. The product is co-eluting with impurities. What should I do?
Answer:
Poor separation in flash column chromatography is a frequent issue and can often be resolved by systematically optimizing your chromatographic conditions. The key is to understand the nature of your target molecule and the likely impurities.
Causality Behind the Issue:
The polarity of 3-(benzyloxy)pyridine-2-sulfonamides is intermediate, with the polar sulfonamide and pyridine moieties and the non-polar benzyl group. Common impurities in the synthesis of N-substituted 3-(benzyloxy)pyridine-2-sulfonamides can include unreacted 3-(benzyloxy)pyridine-2-sulfonyl chloride, the corresponding amine starting material, and potential side products. These impurities can have polarities that are very close to your product, making separation challenging with standard solvent systems.
Troubleshooting Workflow:
-
Analyze Your Crude Mixture: Before scaling up your chromatography, run a thin-layer chromatography (TLC) of your crude material in various solvent systems to get a preliminary idea of the separation.
-
Optimize Your Solvent System:
-
Start with a Standard System: A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.
-
Increase Polarity Gradually: If your product is not moving from the baseline, gradually increase the proportion of the polar solvent.
-
Try Different Solvent Combinations: If a simple two-component system is not effective, consider other options. For polar aromatic compounds, systems like dichloromethane/methanol can be effective.[1]
-
Consider an Amine Additive: The basicity of the pyridine ring can cause tailing on silica gel. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can significantly improve peak shape.
-
-
Choose the Right Stationary Phase:
-
Standard Silica Gel: For most applications, standard silica gel (40-63 µm) is sufficient.
-
Alumina: In some cases, particularly if your compound is sensitive to the acidic nature of silica, basic or neutral alumina can be a good alternative.[1]
-
-
Proper Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Load your sample in a minimal amount of solvent, or pre-adsorb it onto a small amount of silica gel for dry loading. This is especially important for samples that are not very soluble in the initial eluent.
-
Data Presentation: Recommended Solvent Systems for Flash Chromatography
| Polarity of Impurity to be Removed | Recommended Starting Solvent System | Modifier/Alternative |
| Less Polar | Hexanes/Ethyl Acetate (e.g., 9:1 to 7:3) | Increase ethyl acetate concentration slowly. |
| More Polar | Hexanes/Ethyl Acetate (e.g., 1:1 to 3:7) | Switch to Dichloromethane/Methanol (e.g., 98:2 to 95:5). |
| Basic Impurities (e.g., unreacted amines) | Hexanes/Ethyl Acetate | Add 0.5% Triethylamine to the eluent. |
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.
-
Column Packing: Carefully pour the slurry into your column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude 3-(benzyloxy)pyridine-2-sulfonamide in a minimal amount of dichloromethane or your eluent. If solubility is low, create a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of your packed column.
-
Elution: Start with your initial, less polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic separation.
Question 2: My product is "oiling out" during crystallization instead of forming solid crystals. How can I fix this?
Answer:
"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or an inappropriate choice of solvent.
Causality Behind the Issue:
The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. Additionally, if the solvent is too non-polar, the compound may not be soluble enough to form a proper crystal lattice upon cooling. The combination of a flexible benzyloxy group and a polar sulfonamide can also make crystallization more difficult.
Troubleshooting Workflow:
-
Solvent Selection is Key:
-
"Like Dissolves Like": Choose a solvent or solvent system with a polarity that is well-matched to your compound. For 3-(benzyloxy)pyridine-2-sulfonamides, a mixture of a polar solvent (like ethanol, isopropanol, or acetone) and a non-polar anti-solvent (like water, hexanes, or diethyl ether) is often effective.
-
Trial and Error on a Small Scale: Test the solubility of your crude product in a variety of solvents at both room temperature and elevated temperatures to find a suitable system where the compound is sparingly soluble at room temperature and fully soluble when hot.
-
-
Control the Cooling Rate:
-
Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as rapid cooling can promote oiling out.
-
Insulation: You can insulate the flask with a beaker of hot water or wrap it in glass wool to slow down the cooling process.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are dislodged can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
If Oiling Persists:
-
Re-dissolve and Dilute: If an oil has formed, try to reheat the mixture to dissolve the oil, then add a small amount of the good solvent to dilute the solution slightly before allowing it to cool slowly again.
-
Trituration: If an oil persists after cooling, you can try to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes "shock" the oil into solidifying.
-
Data Presentation: Recommended Solvent Systems for Crystallization
| Solvent System | Comments |
| Ethanol/Water | A good starting point. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify and allow to cool. |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less volatile. |
| Dichloromethane/Hexanes | Dissolve in a minimal amount of dichloromethane and add hexanes as the anti-solvent. |
| Ethyl Acetate/Hexanes | Another common system for compounds of intermediate polarity. |
Visualization: Decision Tree for Crystallization Issues
Sources
troubleshooting failed reactions with 3-(Benzyloxy)pyridine-2-sulfonyl chloride
Welcome to the technical support center for 3-(Benzyloxy)pyridine-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the single most common reason for reactions with this compound to fail?
The primary culprit is almost always the degradation of the sulfonyl chloride by moisture. Sulfonyl chlorides are highly electrophilic and react readily with water, leading to hydrolysis into the corresponding sulfonic acid. This sulfonic acid is unreactive towards nucleophiles like amines or alcohols under standard conditions, resulting in the recovery of your starting materials and a failed reaction. Rigorous exclusion of moisture from all reaction components—glassware, solvents, reagents, and atmosphere—is critical for success.[1][2]
Q2: How must I store and handle this reagent to ensure its integrity?
To prevent hydrolysis, this compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere glovebox.[3][4][5] For long-term storage, refrigeration (2-8°C) is recommended to slow down any potential degradation pathways.[5] When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to ambient air. Using an inert atmosphere glovebox or a Schlenk line for transfers is best practice.
Q3: What are the best general-purpose bases and solvents for sulfonamide or sulfonate ester formation with this reagent?
For sulfonamide formation, non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices.[6] They effectively scavenge the HCl byproduct without competing with the primary or secondary amine nucleophile.[7] Pyridine can also be used as both a base and a solvent, though its nucleophilicity can sometimes lead to side reactions.[7][8] For sulfonate ester formation with alcohols, which are generally less nucleophilic than amines, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often added along with a stoichiometric base like TEA.[9]
Recommended solvents are anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[6] They are inert to the reaction conditions and effectively solubilize the reagents.
In-Depth Troubleshooting Guide
Scenario 1: No Reaction or Low Yield
You've run your reaction and, upon analysis (TLC, LC-MS), you see only your starting amine/alcohol and a new polar baseline spot, with little to no desired product formed.
The most probable cause is that the this compound has hydrolyzed to its sulfonic acid. This is especially likely if the reagent is old, has been handled improperly, or if the reaction was not performed under strictly anhydrous conditions.[1][2]
Validation & Solution Protocol:
-
Verify Reagent Quality: Before committing your valuable substrate, perform a quick test. In a vial, dissolve a small amount of the sulfonyl chloride in anhydrous DCM, add a simple, highly nucleophilic amine (e.g., benzylamine) and TEA. Monitor by TLC. A fresh, active reagent should show complete consumption of the amine within minutes at room temperature.
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry ( >120°C for at least 4 hours) or flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon. Use septa and syringes for all liquid transfers.[10]
-
If your amine or alcohol is sterically bulky or electron-deficient, its nucleophilicity may be too low to react efficiently under standard conditions.
Validation & Solution Protocol:
-
For Alcohols (Sulfonate Ester Formation): The reaction is often sluggish without a catalyst. Add a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a potent nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then readily attacked by the alcohol.[11][12][13]
-
For Amines/Alcohols:
-
Increase Temperature: Gently heating the reaction (e.g., to 40°C or reflux in DCM) can provide the necessary activation energy. Monitor carefully to avoid product degradation.
-
Use a Stronger, Non-Nucleophilic Base: For difficult substrates, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, but its nucleophilicity should be considered.
-
Consider an Alternative Synthesis: For extremely challenging cases, alternative methods for creating sulfonamides, such as coupling with the sulfonic acid itself using activating agents, might be necessary.[14]
-
Scenario 2: Multiple Products Observed
Your reaction works, but you see several spots on TLC or multiple peaks in your LC-MS, indicating the formation of byproducts.
If you use a nucleophilic base like pyridine, it can compete with your intended nucleophile, forming a reactive N-sulfonylpyridinium intermediate.[8] While this is the catalytic cycle with DMAP, with pyridine as a stoichiometric base, it can lead to undesired pathways if not consumed quickly by the primary nucleophile.
Validation & Solution Protocol:
-
Switch to a Hindered Base: Replace pyridine or other potentially nucleophilic bases with a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Their bulk prevents them from attacking the sulfur center, allowing them to function solely as proton scavengers.
In some cases, particularly with pyridine-2-sulfonyl chlorides, side reactions involving the pyridine nitrogen can occur, though this is less common under standard basic conditions. More likely is the formation of a sulfonyl anhydride intermediate if trace water is present, which can lead to complex byproduct profiles.
Solution Protocol:
-
Control Stoichiometry: Add the sulfonyl chloride slowly (dropwise via syringe pump) to the solution of the nucleophile and base.[10] This maintains a low concentration of the electrophile, minimizing side reactions.
-
Maintain Low Temperature: Start the reaction at 0°C or even -78°C, especially during the addition of the sulfonyl chloride, before allowing it to slowly warm to room temperature.[15] This helps control the initial exothermic reaction and improves selectivity.[1]
Data & Protocols
Table 1: Recommended Reaction Conditions
| Nucleophile | Base (Equivalents) | Catalyst (mol%) | Solvent | Typical Temp. | Notes |
| Primary/Secondary Amine | TEA or DIPEA (1.2-1.5) | None | DCM, THF, MeCN | 0°C to RT | Straightforward reaction. Ensure anhydrous conditions. |
| Electron-Poor Amine | TEA or DIPEA (1.5-2.0) | None | MeCN, DMF | RT to 50°C | May require heating to drive to completion. |
| Primary/Secondary Alcohol | TEA or DIPEA (1.5) | DMAP (5-10%) | DCM, THF | 0°C to RT | DMAP is crucial for efficient reaction.[9] |
| Sterically Hindered Alcohol | 2,6-Lutidine (1.5) | DMAP (10-20%) | DCM, Dichloroethane | RT to 60°C | Requires more forcing conditions and a more hindered base. |
Protocol 1: General Procedure for Sulfonamide Formation
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for DMAP-Catalyzed Sulfonate Ester Formation
-
Setup: Under an inert atmosphere, combine the alcohol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in an oven-dried flask with anhydrous DCM (~0.1 M).
-
Cooling: Cool the solution to 0°C.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.
-
Reaction & Work-up: Follow steps 5-7 from Protocol 1. The reaction may require longer times or gentle heating depending on the alcohol's reactivity.
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed reaction.
Caption: A decision tree for troubleshooting failed sulfonylation reactions.
Reaction Mechanism and Key Side Reaction
This diagram illustrates the desired catalytic pathway for sulfonylation and the primary competing degradation pathway.
Caption: Desired sulfonylation pathway versus undesired hydrolysis.
References
- Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields. Synthesis, 2009(23), 3983-3988.
- Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- European Journal of Chemistry. (2024).
- University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham Research Portal.
- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.
- Wikipedia. (n.d.). Sulfonamide.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine).
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. BenchChem.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Merck KGaA.
- BenchChem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem.
- National Center for Biotechnology Information. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PubMed Central.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. LibreTexts.
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
- Organic Chemistry Portal. (n.d.).
- YouTube. (2021). Sulfonyl Chlorides.
- Thieme Connect. (2024).
- ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
- European Patent Office. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Dispersion Mechanisms of Lignosulfonates in Concentrated TiO2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition. MDPI.
- CymitQuimica. (n.d.). CAS 885277-11-2 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE. CymitQuimica.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. PharmaChem.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. BenchChem.
- UTRGV ScholarWorks. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. University of Texas Rio Grande Valley.
- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- MDPI. (n.d.). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. MDPI.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Thermo Fisher Scientific.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
- University of Pennsylvania. (n.d.).
- Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
- Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka.
- Jubilant Ingrevia Limited. (2024).
- AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride. AK Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 5. aksci.com [aksci.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Handling of 3-(Benzyloxy)pyridine-2-sulfonyl Chloride
Welcome to the technical support center for 3-(Benzyloxy)pyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive sulfonyl chloride. Our goal is to provide you with in-depth technical knowledge and practical, field-proven insights to prevent its decomposition and ensure the success of your experiments.
Understanding the Instability of this compound
This compound is a valuable reagent in organic synthesis. However, like many sulfonyl chlorides, it is susceptible to decomposition, which can compromise experimental outcomes. The primary modes of decomposition are hydrolysis and, to a lesser extent, thermal degradation. The presence of the pyridine ring and the benzyloxy substituent introduces unique electronic and steric factors that influence its stability.
A comprehensive study on the stability of heteroaromatic sulfonyl halides reveals that the position of the sulfonyl chloride group on the pyridine ring is a critical determinant of its stability.[1] Generally, β-isomers (like pyridine-3-sulfonyl chloride) are more prone to hydrolysis, while α- and γ-isomers are more susceptible to SO2 extrusion.[1] As this compound is an α-isomer, both pathways should be considered.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Decomposition Upon Exposure to Air
-
Observation: You notice a decrease in the purity of your compound shortly after handling it in the open lab environment. You may also observe the formation of a white solid, which is likely the corresponding sulfonic acid.
-
Root Cause: The primary culprit is atmospheric moisture. Sulfonyl chlorides are highly reactive towards water, leading to rapid hydrolysis to the corresponding sulfonic acid and hydrochloric acid.[2][3][4] This reaction is often autocatalytic due to the generation of HCl.
-
Solution:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere, such as nitrogen or argon.[5] This can be achieved using a glovebox or a Schlenk line.
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Molecular sieves are an effective method for drying solvents.
-
Minimize Exposure Time: If handling in a non-inert atmosphere is unavoidable, minimize the exposure time as much as possible.
-
Issue 2: Degradation During Long-Term Storage
-
Observation: Over time, you find that the stored this compound has significantly degraded, even when the container is sealed.
-
Root Cause: Even with a sealed container, trace amounts of moisture can be present. Additionally, slow thermal decomposition can occur, especially at ambient temperatures. Studies on similar compounds have shown decomposition even at +4 °C over several months.[6]
-
Solution:
-
Proper Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere.[5][7] For long-term storage, a desiccator at low temperatures (-20°C) is recommended.[8]
-
Aliquoting: Upon receiving a new batch, it is good practice to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Issue 3: Inconsistent Reaction Yields
-
Observation: You are experiencing significant variability in the yields of your reactions involving this compound.
-
Root Cause: The decomposition of the starting material is a likely cause. If the sulfonyl chloride has partially hydrolyzed, the actual amount of active reagent is lower than calculated, leading to lower yields.
-
Solution:
-
Purity Check: Before each use, it is advisable to check the purity of the this compound, for instance, by ¹H NMR.
-
Fresh Reagent: If decomposition is suspected, it is best to use a fresh batch or repurify the existing material if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of decomposition?
A1: The most common sign of hydrolysis is the formation of a white, crystalline solid, which is the corresponding 3-(benzyloxy)pyridine-2-sulfonic acid. You may also notice a faint, sharp odor of hydrogen chloride.
Q2: How does the benzyloxy group affect the stability of the molecule?
Q3: What are the main decomposition pathways for this compound?
A3: Based on studies of analogous pyridine-2-sulfonyl chlorides, the two primary decomposition pathways are:
-
Hydrolysis: Reaction with water to form 3-(benzyloxy)pyridine-2-sulfonic acid and HCl.[2][3]
-
SO2 Extrusion: Decomposition to 2-chloro-3-(benzyloxy)pyridine and sulfur dioxide gas. This pathway is more common for α- and γ-isomers of pyridine sulfonyl chlorides.[1]
Q4: What are the ideal solvents for reactions with this compound?
A4: The best solvents are anhydrous aprotic solvents. Examples include dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF). It is crucial to ensure these solvents are thoroughly dried before use.
Q5: How should I properly quench a reaction containing residual this compound?
A5: To quench unreacted this compound, you can slowly add a nucleophilic scavenger. A common and effective method is to add a solution of a primary or secondary amine, such as diethylamine or piperidine, in an appropriate solvent at a low temperature (e.g., 0°C). Alternatively, a dilute aqueous base solution (e.g., sodium bicarbonate) can be used, but the addition should be slow and controlled to manage any exotherm and gas evolution.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: If available, use a glovebox for all manipulations. Alternatively, use standard Schlenk techniques.
-
Dispensing: Use a clean, dry syringe or a cannula to transfer the required amount of the sulfonyl chloride.
-
Storage: Store the main container tightly sealed with parafilm, under an argon or nitrogen atmosphere, in a desiccator at -20°C. For frequent use, prepare smaller aliquots in sealed vials.
Protocol 2: Quenching of a Reaction Mixture
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching Solution: Prepare a solution of a suitable quenching agent (e.g., 1 M diethylamine in THF or a saturated aqueous solution of sodium bicarbonate).
-
Slow Addition: Add the quenching solution dropwise to the reaction mixture with vigorous stirring. Monitor for any temperature increase or gas evolution.
-
Work-up: Once the quenching is complete, proceed with the standard aqueous work-up.
Data Summary
| Parameter | Recommendation | Rationale |
| Handling | Under inert atmosphere (N₂ or Ar) | Prevents hydrolysis from atmospheric moisture.[5] |
| Storage | -20°C, in a desiccator, under inert gas | Minimizes both hydrolytic and thermal decomposition.[8] |
| Solvents | Anhydrous aprotic solvents (DCM, THF, ACN) | Ensures a non-reactive medium for the sulfonyl chloride. |
| Quenching | Slow addition of a nucleophile (e.g., diethylamine) at 0°C | Safely neutralizes the reactive sulfonyl chloride. |
Visualizing Decomposition and Handling
Diagram 1: Primary Decomposition Pathways
Caption: Major decomposition routes for this compound.
Diagram 2: Recommended Handling Workflow
Caption: Recommended workflow for handling this compound.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Synthesis of sulfonyl chloride substrate precursors. (Note: This is a general reference for handling sulfonyl chlorides, specific document source not provided in search result).
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1. Googleapis.com. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. [Link]
-
Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. Taylor & Francis. [Link]
-
Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate. [Link]
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (Note: This is a general reference, specific document source not provided in search result).
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
- CAS 885277-11-2 | 3-BENZYLOXY-PYRIDINE-2-SULFONYL CHLORIDE. (Note: This is a product page, specific document source not provided in search result).
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
-
sulphuryl chloride - Sdfine. [Link]
-
The decomposition of sulfuryl chloride (so2cl2) is a first-order process. YouTube. [Link]
-
As described in Exercise 14.41, the decomposition of sulfuryl. Brown 14th Edition Ch 14 Problem 43a - Pearson. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. [Link]
Sources
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- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Unveiling the Profile of 3-(Benzyloxy)pyridine-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the intricate pathways of drug discovery and development, the selection of an appropriate sulfonylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. While classical reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long served as reliable workhorses, the demand for increasingly complex and functionally diverse molecules has spurred the exploration of novel sulfonylating agents with unique reactivity profiles. This guide provides an in-depth, objective comparison of 3-(Benzyloxy)pyridine-2-sulfonyl chloride with other commonly employed sulfonylating agents, supported by available experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Sulfonamide Bond: A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a bioisostere for other functionalities and its capacity to form crucial hydrogen bonding interactions with biological targets.[1][2][3] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The choice of the sulfonylating agent is therefore paramount in controlling the outcome of this pivotal transformation.
Understanding the Contenders: A Look at Common Sulfonylating Agents
Before delving into a direct comparison, it is essential to understand the general characteristics of the sulfonylating agents that will be discussed:
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline solid that is relatively stable and easy to handle. The tosyl group it introduces is a good leaving group, making tosylates valuable intermediates in nucleophilic substitution reactions.[5]
-
Methanesulfonyl Chloride (MsCl): A highly reactive liquid sulfonylating agent.[6] The resulting mesylates are also excellent leaving groups. Its high reactivity can sometimes lead to challenges in selectivity with multifunctional substrates.
-
p-Nitrobenzenesulfonyl Chloride (NsCl): A more reactive analogue of tosyl chloride due to the electron-withdrawing nitro group. The resulting nosylamides have the advantage of being readily cleaved under mild conditions, making it a useful protecting group for amines.
-
This compound: A heteroaromatic sulfonyl chloride featuring a pyridine core and a benzyloxy substituent. Its unique electronic and steric properties, which will be explored in this guide, set it apart from the more common aryl and alkyl sulfonyl chlorides.
Comparative Analysis: this compound vs. The Field
This section will compare the performance of this compound against other sulfonylating agents based on key parameters: reactivity, selectivity, stability, and the properties of the resulting sulfonamides.
Reactivity Profile: A Balancing Act of Electronics and Sterics
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic or alkyl backbone enhance this electrophilicity, leading to a more reactive agent. Conversely, electron-donating groups decrease reactivity.[7]
The this compound presents a fascinating case where multiple electronic and steric factors are at play:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but can influence the reactivity of substituents.[8]
-
The Benzyloxy Group: The benzyloxy group at the 3-position is generally considered to be electron-donating through resonance, which would be expected to decrease the electrophilicity of the sulfonyl group at the 2-position.[1]
-
Positional Effects on the Pyridine Ring: The position of the sulfonyl chloride group on the pyridine ring is crucial. Studies on the stability of heteroaromatic sulfonyl chlorides have shown that 2- and 4-pyridinesulfonyl chlorides are generally less stable than their 3-isomers.[9][10] This inherent instability can correlate with higher reactivity.
While direct, side-by-side kinetic data is scarce in the literature, we can infer a reactivity trend based on these principles. The electron-donating nature of the benzyloxy group likely moderates the reactivity of the 2-sulfonyl chloride, making it less reactive than highly activated agents like nosyl chloride or even mesyl chloride. However, the inherent electronic properties of the pyridine ring may render it more reactive than simple, electron-rich aryl sulfonyl chlorides.
Table 1: Qualitative Reactivity Comparison of Sulfonylating Agents
| Sulfonylating Agent | Activating/Deactivating Groups | Expected Relative Reactivity |
| Mesyl Chloride (MsCl) | Alkyl group (weakly donating) | Very High |
| p-Nitrobenzenesulfonyl Chloride (NsCl) | Nitro group (strongly withdrawing) | High |
| This compound | Pyridine N (withdrawing), Benzyloxy (donating) | Moderate |
| p-Toluenesulfonyl Chloride (TsCl) | Methyl group (donating) | Moderate to Low |
Selectivity: The Role of Steric Hindrance
The benzyloxy group in this compound is sterically demanding.[11] This bulk can play a significant role in the selectivity of sulfonylation reactions, particularly when reacting with substrates possessing multiple nucleophilic sites or sterically hindered amines. This steric hindrance can be advantageous in achieving regioselectivity that might be difficult to obtain with smaller reagents like mesyl chloride.
Experimental Workflow: A Generalized Protocol for Sulfonamide Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Caption: Generalized workflow for sulfonamide synthesis.
Stability and Handling
The stability of sulfonyl chlorides is a critical practical consideration. As previously mentioned, pyridine-2-sulfonyl chlorides are often less stable than their 3-substituted counterparts.[9][10] The presence of the benzyloxy group may influence the stability of this compound, and it should be handled with care, preferably under anhydrous conditions and stored at low temperatures to prevent decomposition. In contrast, tosyl chloride is a crystalline solid with excellent shelf-life, and mesyl chloride, while reactive, is a commonly used liquid reagent.
The Benzyloxy Group: More Than Just a Substituent
The benzyloxy group in this compound is not merely a passive substituent. It offers several potential advantages:
-
Modulation of Physicochemical Properties: The introduction of the benzyloxy group can significantly alter the solubility and other physicochemical properties of the resulting sulfonamides, which can be beneficial in drug development for optimizing pharmacokinetic profiles.
-
Potential for Further Functionalization: The benzyl group can be cleaved under specific conditions, revealing a hydroxyl group.[12][13][14] This provides a handle for further synthetic modifications, allowing for the late-stage diversification of drug candidates. However, it is crucial to consider the stability of the benzyloxy group under the sulfonylation and subsequent reaction conditions to avoid unintended deprotection.
Reaction Mechanism: The Sulfonylation of an Amine
The sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl formed.
Caption: Mechanism of sulfonamide formation.
Experimental Data: A Comparative Snapshot
Table 2: Representative Yields for the Sulfonylation of Aniline
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Pyridine | DCM | 0 to RT | - | Data not available | - |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | - | RT | Immediate | Moderate | [15] |
| p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | THF | 0 to RT | 6 h | 86 | [4] |
| Methanesulfonyl Chloride (MsCl) | Pyridine | DCM | 0 to RT | - | High | [16] |
| Benzenesulfonyl Chloride | Pyridine | - | 0 - 25 | - | 100 | [4] |
| 4-Nitrobenzenesulfonyl Chloride | Pyridine | - | 0 - 25 | - | 100 | [4] |
Note: The absence of specific data for this compound highlights the need for further experimental investigation to fully characterize its performance.
Conclusion and Future Outlook
This compound emerges as a sulfonylating agent with a unique combination of electronic and steric properties. Its reactivity is likely moderated compared to highly activated agents, potentially offering a greater degree of selectivity in complex syntheses. The presence of the benzyloxy group provides a valuable tool for modulating the physicochemical properties of the resulting sulfonamides and offers a handle for late-stage functionalization, a highly desirable feature in modern drug discovery.
While the current body of literature lacks direct, comprehensive comparative data, the theoretical considerations and available information on related systems suggest that this compound is a valuable addition to the synthetic chemist's toolbox. Further systematic studies are warranted to fully elucidate its reactivity profile and expand its application in the synthesis of novel, biologically active compounds. For researchers navigating the vast landscape of sulfonylating agents, a careful consideration of the electronic and steric demands of their specific synthetic challenge will ultimately guide the optimal choice.
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A Comparative Spectroscopic Guide to the Structural Confirmation of 3-(Benzyloxy)pyridine-2-sulfonamide
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques essential for the structural elucidation of 3-(benzyloxy)pyridine-2-sulfonamide, a molecule of interest in medicinal chemistry. By integrating data from foundational spectroscopic principles and analogous structures, we present a robust framework for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to leverage spectroscopic data for structural validation.
Introduction: The Importance of Orthogonal Spectroscopic Analysis
The structural hypothesis of a newly synthesized molecule like 3-(benzyloxy)pyridine-2-sulfonamide must be confirmed through a battery of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of confirmation. This guide will focus on the triad of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for the title compound is not publicly available, this guide will establish a reliable predictive framework based on established spectroscopic principles and data from closely related analogues.
Predicted Spectroscopic Signature of 3-(Benzyloxy)pyridine-2-sulfonamide
The structure of 3-(benzyloxy)pyridine-2-sulfonamide combines three key fragments: a pyridine-2-sulfonamide core, a benzyloxy substituent at the 3-position, and a phenyl ring. The expected spectroscopic data is a composite of the signals arising from these components.
| Functional Group | Expected Spectroscopic Features |
| **Sulfonamide (-SO₂NH₂) ** | ¹H NMR: Broad singlet for -NH₂ protons (variable chemical shift). IR: Two characteristic S=O stretching bands (asymmetric and symmetric), N-H stretching band. |
| Pyridine Ring | ¹H NMR: Distinct aromatic proton signals in the downfield region. ¹³C NMR: Characteristic chemical shifts for sp² hybridized carbons. |
| Benzyloxy Group (-OCH₂Ph) | ¹H NMR: Singlet for the benzylic methylene (-CH₂-) protons, aromatic signals for the phenyl ring. ¹³C NMR: Signal for the benzylic carbon and phenyl carbons. |
| Ether Linkage (C-O-C) | IR: C-O stretching band. |
Comparative Analysis with Spectroscopic Data of Analogous Structures
To build a strong case for the expected spectroscopic signature of 3-(benzyloxy)pyridine-2-sulfonamide, we will compare it with known data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment can be made.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. Aromatic protons on the pyridine and benzene rings typically appear in the downfield region (δ 6.5-8.5 ppm)[1]. The benzylic methylene protons are expected as a singlet around δ 5.0 ppm, while the sulfonamide protons would likely present as a broad singlet whose chemical shift is solvent-dependent[2].
For comparison, the ¹H NMR spectrum of the related compound 5-(benzyloxy)pyridin-3-amine shows the benzylic protons as a singlet at 5.06 ppm and the aromatic protons of the benzyl group between 7.30-7.43 ppm[3]. Similarly, substituted pyridine sulfonamides exhibit aromatic proton signals in the range of 6.68-7.98 ppm[4]. The sulfonamide N-H proton signal in other sulfonamide-containing structures has been observed at chemical shifts ranging from 8.07 to 11.03 ppm[1][5].
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing information on the carbon backbone. Aromatic carbons will resonate in the δ 110-160 ppm region. The benzylic carbon is expected around δ 70 ppm. For instance, in 5-(benzyloxy)pyridin-3-amine, the benzylic carbon appears at 70.5 ppm[3].
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the sulfonamide N-H.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used[6]. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-200 ppm is standard.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially for the aromatic regions, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Molecular Ion: For 3-(benzyloxy)pyridine-2-sulfonamide (C₁₂H₁₂N₂O₃S), the expected exact mass of the molecular ion [M] is approximately 264.0596 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Fragmentation Pathways: Under electrospray ionization (ESI) conditions, sulfonamides are known to exhibit characteristic fragmentation patterns[7]. Common fragmentation pathways involve the cleavage of the C-S and S-N bonds. For the title compound, key expected fragments would include the loss of SO₂ (64 Da) and cleavage of the benzylic ether bond. The pyridine ring itself is relatively stable, and its fragmentation would be less prominent[8][9]. The fragmentation of the benzyloxy group would likely lead to the formation of a tropylium ion (m/z 91).
Experimental Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for online separation and analysis.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely produce a strong protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To study the fragmentation pattern, tandem mass spectrometry should be employed. The precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions: The IR spectrum of 3-(benzyloxy)pyridine-2-sulfonamide is expected to show characteristic absorption bands for the sulfonamide, ether, and aromatic functionalities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) ** | Reference |
| Sulfonamide (-SO₂NH₂) ** | Asymmetric S=O stretch | 1335-1370 | [10] |
| Symmetric S=O stretch | 1140-1180 | [11] | |
| N-H stretch | 3200-3300 | [10] | |
| Aromatic Rings (C-H) | C-H stretch | 3000-3100 | |
| C=C stretch | 1450-1600 | ||
| Ether (C-O-C) | C-O stretch | 1000-1300 | |
| Benzylic CH₂ | C-H stretch | 2850-2960 |
The presence of two strong bands in the 1335-1370 cm⁻¹ and 1140-1180 cm⁻¹ regions would be highly indicative of the sulfonamide group[10][11].
Experimental Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of 3-(benzyloxy)pyridine-2-sulfonamide relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. This guide has outlined the expected spectroscopic signatures based on a comparative analysis of related structures and fundamental principles. By following the detailed experimental protocols and comparing the acquired data with the predicted values and patterns presented herein, researchers can confidently validate the structure of this and other novel sulfonamide derivatives. The convergence of evidence from these orthogonal techniques provides the necessary scientific rigor for advancing drug discovery programs.
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Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. (2005). Magnetic Resonance in Chemistry, 43(12), 1057-1062. Available at: [Link]
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Mass spectral fragmentations of sulfonates. (n.d.). Supporting Information. Available at: [Link]
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1H and 13C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1494-1498. Available at: [Link]
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FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2006). Journal of Molecular Structure, 782(2-3), 133-137. Available at: [Link]
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Pyridines and derivatives. (2008). MassBank. Available at: [Link]
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Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (2026). Organic Letters, 28(1), 1-5. Available at: [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. Available at: [Link]
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FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. (n.d.). ResearchGate. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (2014). Dalton Transactions, 43(3), 1257-1269. Available at: [Link]
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Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). PLoS ONE, 20(2), e0297850. Available at: [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Benzyloxy)pyridine-2-sulfonyl Chloride
For Immediate Use by Laboratory Professionals
The synthesis of novel therapeutics and functional materials often requires the use of highly reactive chemical building blocks. Among these, 3-(Benzyloxy)pyridine-2-sulfonyl chloride stands out as a versatile reagent. However, its utility is matched by its hazardous nature, a consequence of the reactive sulfonyl chloride and the bioactive pyridine ring. This guide, developed for researchers, scientists, and drug development professionals, provides essential, experience-driven safety and logistical information for the confident and safe handling of this compound. Our focus is to empower you with the knowledge to not only prevent incidents but also to respond effectively should they occur, ensuring a secure laboratory environment.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is a potent chemical agent whose hazards stem from its constituent functional groups. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to a violent reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][2] The pyridine core, while a common motif in pharmaceuticals, can also present its own set of toxicological concerns.[3] Therefore, all handling procedures must be designed to mitigate these intrinsic risks.
Key Hazards at a Glance:
| Hazard | Consequence | Primary Cause |
| Corrosivity | Severe skin burns and eye damage, potentially leading to blindness.[1][2][4] | Reaction with moisture to form hydrochloric acid. |
| Respiratory Irritation | Chemical burns to the respiratory tract upon inhalation of dust or vapors.[2][5] | Inhalation of the compound or its decomposition products (HCl gas). |
| Reactivity | Violent reaction with water, potentially causing pressure buildup in containers.[1][2] | The high reactivity of the sulfonyl chloride group. |
| Toxicity | Harmful if swallowed or absorbed through the skin.[2][6] | The inherent biological activity of pyridine derivatives. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is critical to prevent contact and exposure.[7][8]
Essential PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3][9] For operations with a higher risk of splashes, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.[7][9]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended.[3][7] Given that aromatic and halogenated hydrocarbons can degrade some glove materials, it is crucial to inspect gloves for any signs of degradation before and during use.[10] Always double-glove when handling the neat compound.
-
Body Protection: A flame-resistant lab coat is required.[11] For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to its dust and vapors.[1][2][3] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7][12]
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for the safe handling of this compound. These steps are designed to minimize exposure and prevent accidental release.
Preparation and Handling:
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Have spill control materials, such as dry sand or a non-reactive absorbent, readily available.[7]
-
Inert Atmosphere: Due to its reactivity with moisture, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or weighing the solid.[2]
-
Weighing and Transfer:
-
Tare a sealed container on the balance.
-
Inside the fume hood, carefully transfer the required amount of the compound into the tared container.
-
Seal the container before removing it from the fume hood to transport back to the balance for final weighing.
-
-
Reaction Setup:
-
All glassware must be thoroughly dried before use.
-
Add the reagent to the reaction vessel within the fume hood.
-
Keep the reaction vessel sealed as much as possible to prevent the ingress of atmospheric moisture.
-
Emergency Response: Spill and Exposure Protocols
In the event of a spill or personal exposure, a rapid and informed response is crucial to mitigate harm.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[13]
-
Containment: For small spills, cover with a non-combustible absorbent material like dry sand or earth.[6][7] Do not use water.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials for hazardous waste disposal.
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[4][5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water.[4] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to protect both personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound must be placed in a designated hazardous waste bag.[15]
-
Rinse Water and Solutions: All rinse water from cleaning contaminated glassware and any reaction quenching solutions must be collected as hazardous aqueous waste.[14] Do not dispose of these down the drain.[6][14]
All waste must be disposed of in accordance with local, state, and federal regulations.[16]
Waste Disposal Workflow
Caption: A streamlined process for the safe disposal of hazardous waste.
By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with this compound, fostering a culture of safety and enabling the advancement of your research endeavors.
References
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- AK Scientific, Inc.
- Apollo Scientific. (2023, July 6).
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- Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- EPFL.
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Safety D
- Fisher Scientific. (2009, October 2).
- Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
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- Organic Syntheses Procedure. p-TOLUENESULFINYL CHLORIDE.
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Carl ROTH.
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.
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- Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY.
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- Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
